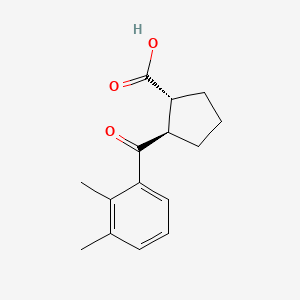

trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 733741-12-3 . It has a molecular weight of 246.31 . The IUPAC name for this compound is (1R,2R)-2-(2,3-dimethylbenzoyl)cyclopentanecarboxylic acid . This compound is not chirally pure and contains a mixture of enantiomers .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, like “trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid”, play a crucial role in organic synthesis . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, and coupling . This makes them versatile for obtaining small molecules and macromolecules .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been reported to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers

Carboxylic acids find applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the synthesis of both synthetic and natural polymers .

Medical Field

The carboxylic group in “trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” could potentially be leveraged in the medical field . However, specific applications in this area would require further research.

Pharmacy

Similar to the medical field, the carboxylic group in “trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” could potentially find applications in the pharmaceutical industry . Again, specific applications would require further investigation.

Chemical Industry

“trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” can be used in the chemical industry due to its carboxylic group. Carboxylic acids are known for their high solubility in polar solvents, which makes them useful in various chemical processes .

properties

IUPAC Name |

(1R,2R)-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-3-6-11(10(9)2)14(16)12-7-4-8-13(12)15(17)18/h3,5-6,12-13H,4,7-8H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEGSIOKFYJWIQ-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2CCCC2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641336 |

Source

|

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-12-3 |

Source

|

| Record name | rel-(1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-Dimethylphenoxy)methyl]piperidine](/img/structure/B1358872.png)